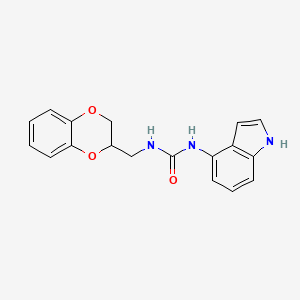
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide, also known by its chemical formula C17H12F2N4O, is a synthetic organic compound. Let’s explore its properties and applications.
Preparation Methods
2.1 Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-fluorobenzoic acid with 2-cyclopropyl-1H-benzimidazole in the presence of appropriate reagents. The reaction proceeds through amide bond formation.
2.2 Reaction Conditions: The reaction typically occurs under reflux conditions using solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Acid chlorides or activated esters of 4-fluorobenzoic acid can also be employed.
2.3 Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using the above-described routes. Optimization of reaction conditions and purification steps ensures high yields.
Chemical Reactions Analysis
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding N-oxide.
Reduction: Reduction of the nitro group (if present) yields the corresponding amine.
Substitution: The amide nitrogen can undergo substitution reactions with various electrophiles.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Substitution: Acid chlorides or anhydrides.
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the amine, while substitution leads to various amide derivatives.
Scientific Research Applications
4.1 Chemistry:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique benzimidazole moiety.
Organic Synthesis: It serves as a building block for more complex molecules.
Anticancer Properties: Studies suggest that derivatives of this compound exhibit anticancer activity by targeting specific cellular pathways.
Antimicrobial Activity: Investigations into its antibacterial and antifungal effects are ongoing.
Agrochemicals: It may find applications in crop protection chemicals.
Material Science: Its structural features make it interesting for material design.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets, possibly affecting cell signaling pathways.
Comparison with Similar Compounds
While N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide is unique due to its specific substitution pattern, similar compounds include other benzimidazole derivatives like albendazole and mebendazole.
Properties
Molecular Formula |
C17H14FN3O |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H14FN3O/c18-12-5-3-11(4-6-12)17(22)19-13-7-8-14-15(9-13)21-16(20-14)10-1-2-10/h3-10H,1-2H2,(H,19,22)(H,20,21) |
InChI Key |
NLZQILNSIMSWMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10995100.png)
![methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate](/img/structure/B10995105.png)
![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B10995108.png)

![N-(furan-2-ylmethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10995123.png)
![N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10995130.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B10995131.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one](/img/structure/B10995138.png)
![N-(4-tert-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10995139.png)
![N-(1-methyl-1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10995154.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10995164.png)
![methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate](/img/structure/B10995166.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10995167.png)
![1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B10995173.png)
